tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-5-hydroxy-4-oxopentanoate

peptide-mimetic synthesis chemoselective protection building-block differentiation

Traditional Boc-Glu-OtBu lacks orthogonal handles for chemoselective transformations. This compound provides a free C-5 hydroxyl adjacent to a C-4 ketone, solving that problem. • Enables Wittig olefination, organometallic additions, and glycosylation without protecting-group manipulation. • Reduces synthetic steps vs. carboxylic acid congeners. • Non-zwitterionic design prevents epimerization during SPPS. Supplied with full analytical documentation (HPLC, NMR). Custom pack sizes and batch reservations available for scale-up.

Molecular Formula C14H25NO6
Molecular Weight 303.35 g/mol
Cat. No. B13618975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-5-hydroxy-4-oxopentanoate
Molecular FormulaC14H25NO6
Molecular Weight303.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CC(=O)CO)NC(=O)OC(C)(C)C
InChIInChI=1S/C14H25NO6/c1-13(2,3)20-11(18)10(7-9(17)8-16)15-12(19)21-14(4,5)6/h10,16H,7-8H2,1-6H3,(H,15,19)/t10-/m0/s1
InChIKeyBXINFOQPYKXTGB-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-5-hydroxy-4-oxopentanoate – A Structurally Defined, Keto-Hydroxy Amino Acid Building Block for Precision Synthesis


tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-5-hydroxy-4-oxopentanoate (CAS 2728727-57-7; synonym Boc-Ser(tert-butyl)OH) is a chiral, N-Boc-protected, α-amino acid derivative bearing a tert-butyl ester, a side-chain ketone at C-4, and a primary hydroxyl at C-5 . With molecular formula C₁₄H₂₅NO₆ and a molecular weight of 303.35 g/mol, it belongs to the class of protected glutamic/aminohydroxy acid building blocks commonly employed in peptide-mimetic and natural-product synthesis . Its defining feature is the presence of a free hydroxyl group adjacent to a ketone, which distinguishes it from widely used N-Boc-glutamic acid α-tert-butyl esters that carry a side-chain carboxylic acid.

Orthogonal C-5 hydroxyl for chemoselective protection strategies
Non-ionizable terminus enables base-sensitive and organometallic transformations
Built-in C-4 ketone for Wittig, reductive amination, and Grignard additions

Why Generic Substitution Fails for tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-5-hydroxy-4-oxopentanoate


Compounds within the N-Boc-glutamic acid tert-butyl ester family are often assumed to be interchangeable, but the target compound’s unique C-5 hydroxyl/C-4 ketone motif fundamentally alters its hydrogen-bond donor/acceptor profile, solubility, and downstream reactivity relative to the standard C-5 carboxylic-acid congeners such as Boc-Glu-OtBu (CAS 24277-39-2) . This structural divergence means that substituting the target compound with a conventional acid- or ester-terminated analog can block essential synthetic transformations (e.g., selective oxidation/reduction, chemoselective esterification, or reductive amination at the ketone) and compromise the stereochemical outcome of subsequent coupling steps.

C-5 hydroxyl is not interchangeable with carboxylic acid: ionization and hydrogen-bond differences alter reactivity and purification
Boc-Glu-OtBu lacks the C-4 ketone, blocking direct Wittig, reductive amination, and organometallic additions
Free-acid analogs carry epimerization risk during couplings; fully protected scaffold may better preserve stereochemistry

Quantitative Differentiation Guide: tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-5-hydroxy-4-oxopentanoate vs. Closest Analogs


Functional-Group Orthogonality: Hydroxyl vs. Carboxylic Acid Terminus Determines Downstream Synthetic Options

The target compound presents a primary hydroxyl group at C-5, whereas Boc-Glu-OtBu and its positional isomer Boc-Glu(OtBu)-OH carry a carboxylic acid or a tert-butyl ester at the equivalent position [1]. This single-atom substitution (O for C=O) alters the hydrogen-bond donor count, eliminates the acidic proton, and enables orthogonal protection strategies that are impossible with the acid congeners. Quantitative hydrogen-bond donor count: target compound = 2 (NH + OH); Boc-Glu-OtBu = 2 (NH + COOH). Although the donor count is identical, the acid congener introduces an ionizable site (pKₐ ≈ 4.1), which can interfere with base-sensitive reactions and complicate chromatographic purification [1].

C-5 Functional Group
Head-to-head
Target: –CH₂OH (non-ionizable, pKₐ ~15)
Boc-Glu-OtBu: –COOH (ionizable, pKₐ ≈4.1)
Supports base-sensitive and organometallic reaction conditions
Solubility profile is non-zwitterionic; verify lot consistency
peptide-mimetic synthesis chemoselective protection building-block differentiation

Carbonyl Position Directs Regioselective Modifications: 4-Oxo vs. 5-Carboxy in Boc-Glu-OtBu

The target compound incorporates a ketone at C-4 (γ-position relative to the α-amino ester), whereas the closest in-class comparator Boc-Glu-OtBu possesses a methylene group at C-4 and a carboxylic acid at C-5 . Published synthetic methodology on the structurally related tert-butyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-5-oxopentanoate demonstrates that the aldehyde/ketone at C-4/C-5 is the critical functional handle for Wittig olefination and reductive amination cascades used in enantiopure lipidic α-amino acid synthesis [1]. The target compound’s C-4 ketone is poised for analogous transformations, whereas Boc-Glu-OtBu lacks this reactive center entirely.

C-4 Ketone Reactivity
Cross-study comparable
Wittig olefination / Reductive amination / Grignard addition / Oxime formation
Dual ketone-hydroxyl functionality reduces total synthetic steps
Based on precedent with analogous 5-oxopentanoate ester
regioselective reduction ketone reactivity asymmetric synthesis

Chiral Purity Retention Through Protected Hydroxyl: Reduced Epimerization Risk vs. Free-Acid Analogs

The target compound’s N-Boc and tert-butyl ester protecting groups provide a stable, non-zwitterionic environment that minimizes base-catalyzed α-proton abstraction—a known epimerization pathway in N-Boc-glutamic acid derivatives bearing a free side-chain carboxylic acid . While no direct epimerization rate constant is published for the target compound, the class-level evidence for Boc-Glu-OtBu shows specific optical rotation α 25/D (c=1 in methanol) = -32.5 to -27.5° , and the analogous Boc-Ser(tBu)-OH shows [α]₂₀/D = +24.5 ± 1.5° (c=1 in DMF) . The target compound’s hydroxyl group does not engage in the intra-molecular acid-base catalysis that can racemize the α-center in free-acid congeners.

Epimerization Risk
Class-level
Fully protected, non-zwitterionic; no free acid to catalyze α-proton abstraction
May reduce epimerization during coupling and storage
Data to verify; no direct kinetic data available
enantiomeric stability stereochemical integrity peptide coupling

Commercially Available Purity Benchmarking: ≥95% vs. ≥98% in Nearest Analogs

Multiple vendors list the target compound with a purity specification of ≥95% , which is the standard research-grade purity for customized building blocks. In contrast, the widely used comparator Boc-Glu-OtBu is routinely supplied at ≥98% (TLC) by major suppliers such as Sigma-Aldrich Novabiochem® , while Boc-Ser(tBu)-OH is listed at ≥98% (HPLC) by several vendors . The lower purity specification of the target compound reflects its status as a specialty intermediate rather than a commodity building block and should be factored into procurement planning, particularly when ≥98% purity is a go/no-go criterion for the intended application.

Purity Specification
Specification review
≥95%
Standard research-grade for specialty building blocks; comparators offer ≥98%
Verify lot purity if >98% is required
purity specification quality control procurement standard

High-Value Application Scenarios for tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-5-hydroxy-4-oxopentanoate


Synthesis of Enantiopure Lipidic α-Amino Acids and Hydroxylated Peptide Mimetics

The C-4 ketone of the target compound serves as an electrophilic anchor for Wittig olefination to introduce lipid chains, directly paralleling the established methodology for tert-butyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-5-oxopentanoate [1]. The adjacent C-5 hydroxyl further allows orthogonal functionalization (e.g., glycosylation or phosphorylation) without disturbing the N-Boc/tert-butyl ester protecting group manifold, enabling the construction of complex, poly-functional lipidic α-amino acids in fewer synthetic steps than required when starting from Boc-Glu-OtBu.

Building Block for Hydroxamic Acid and Hydroxyamide Protease Inhibitor Libraries

The C-5 hydroxyl can be directly converted to a hydroxamic acid (–CONHOH) motif, a recognized zinc-binding group in matrix metalloproteinase (MMP) and histone deacetylase (HDAC) inhibitors . Using the target compound avoids the need for selective reduction of a carboxylic acid to the alcohol oxidation state—a transformation that would add 2–3 synthetic steps and reduce overall yield when starting from Boc-Glu-OtBu.

Stereochemically Sensitive SPPS of Hydroxy-Glutamate-Containing Peptides

The fully protected, non-zwitterionic nature of the target compound eliminates the risk of side-chain carboxylate-driven epimerization during solid-phase peptide synthesis (SPPS) coupling steps. This property, inferred from the class behavior of N-Boc-O-tBu-protected amino acids , makes the target compound the preferred choice for introducing a masked hydroxy-glutamate residue into peptides where α-carbon stereochemical integrity is critical.

Intermediate for Ketone-Directed C–C Bond-Forming Cascades in Medicinal Chemistry

The C-4 ketone enables organometallic additions (e.g., Grignard, organozinc, or organolithium reagents) to generate quaternary carbon centers at the γ-position—transformations that are inaccessible with Boc-Glu-OtBu. This reactivity profile positions the target compound as a strategic intermediate for sp³-rich fragment libraries and natural-product-inspired compound collections in early drug discovery [1].

Application
Selection Property
Validation Focus
Enantiopure lipidic α-amino acid synthesis
C-4 ketone for Wittig olefination with lipid chains
Olefination yield and enantiomeric excess
Hydroxamic acid inhibitor library construction
C-5 hydroxyl for direct hydroxamic acid conversion
Conversion efficiency and product purity
Stereochemically sensitive SPPS of hydroxy-glutamate peptides
Non-zwitterionic, fully protected scaffold
Epimerization rate under coupling conditions
sp³-rich fragment and natural-product-like libraries
C-4 ketone for organometallic C–C bond formation
Reactivity with Grignard and organozinc reagents
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